molecular formula C26H22N4O3S B11671993 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11671993
M. Wt: 470.5 g/mol
InChI Key: XVGBPXWBAKQFPI-LQKURTRISA-N
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Description

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a benzylamine derivative with a carbonyl compound and a thiol to form the thiazolidinone ring.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a benzohydrazide derivative under acidic or basic conditions to form the hydrazone linkage.

    Introduction of the Cyanomethoxyphenyl Group: The final step involves the reaction of the hydrazone intermediate with a cyanomethoxyphenyl derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl and cyanomethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The thiazolidinone ring and hydrazone linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • **(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

Uniqueness

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N’-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide is unique due to its combination of a thiazolidinone ring, a benzyl group, and a cyanomethoxyphenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H22N4O3S/c27-14-15-33-23-12-6-19(7-13-23)16-28-29-25(32)21-8-10-22(11-9-21)26-30(24(31)18-34-26)17-20-4-2-1-3-5-20/h1-13,16,26H,15,17-18H2,(H,29,32)/b28-16+

InChI Key

XVGBPXWBAKQFPI-LQKURTRISA-N

Isomeric SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC#N)CC4=CC=CC=C4

Origin of Product

United States

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